molecular formula C7H14N2 B13148746 (R)-5-Methyl-4,7-diazaspiro[2.5]octane

(R)-5-Methyl-4,7-diazaspiro[2.5]octane

Cat. No.: B13148746
M. Wt: 126.20 g/mol
InChI Key: GTHJQZQEVPMZDK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Methyl-4,7-diazaspiro[25]octane is a chiral compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-4,7-diazaspiro[2.5]octane typically involves the use of 1-aminocyclopropane carboxylic acid as a starting material. The process includes several steps such as cyclization and reduction. One common method involves the reaction of benzylamine and ethyl bromoacetate to form 2-(benzylamino)ethyl acetate, which is then cyclized and reduced to produce the desired spirocyclic compound .

Industrial Production Methods

The industrial production of ®-5-Methyl-4,7-diazaspiro[2.5]octane focuses on optimizing yield and process stability. The method described above is suitable for large-scale production due to its simple operation steps, stable process conditions, and high product yield (up to 70% in a four-step reaction) .

Chemical Reactions Analysis

Types of Reactions

®-5-Methyl-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

®-5-Methyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various novel compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Methyl-4,7-diazaspiro[25]octane is unique due to its specific spirocyclic structure and chiral nature, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(5R)-5-methyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m1/s1

InChI Key

GTHJQZQEVPMZDK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNCC2(N1)CC2

Canonical SMILES

CC1CNCC2(N1)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.